![molecular formula C12H22N2O4 B1342312 2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid CAS No. 299203-94-4](/img/structure/B1342312.png)
2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid
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Overview
Description
“2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid” is a compound with the molecular weight of 276.33 . It is also known as "2-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)acetic acid hydrate" . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is "1S/C12H22N2O4.H2O/c1-12(2,3)18-11(17)13-9-4-6-14(7-5-9)8-10(15)16;/h9H,4-8H2,1-3H3,(H,13,17)(H,15,16);1H2" . This code provides a detailed description of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that similar compounds are often used in the development of PROTAC degraders for targeted protein degradation .Physical And Chemical Properties Analysis
This compound has a molecular weight of 258.32 . It is a solid at room temperature . The compound has a melting point of 203-207°C and a boiling point of 407.8°C at 760 mmHg . The density is 1.2 g/cm3 .Scientific Research Applications
Development of PROTAC Degraders
This compound could be used as a heterobifunctional crosslinker in the development of PROTAC (PROteolysis TArgeting Chimeras) degraders. PROTACs are a novel type of drug that targets proteins for degradation and has potential in treating various diseases .
Chiral Separation in Drug Synthesis
Similar compounds have been used in the chiral separation processes during drug synthesis. For example, an intermediate similar to our compound of interest has been used in the production of Velpatasvir, an anti-HCV drug .
Research and Development Reagent
The compound may serve as a reagent in various research and development applications, including life sciences, organic synthesis, and environmental measurement .
Ionic Liquid Formation
Related compounds have been utilized to form ionic liquids with potential applications in chemical reactions and material science .
Synthesis of Novel Organic Compounds
Compounds with similar structures serve as building blocks or intermediates in synthesizing a wide range of novel organic compounds, such as amides and sulphonamides .
Proteomics Research
There’s also a possibility that this compound is used in proteomics research to study proteins’ structure and function .
Safety and Hazards
This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes into contact with the skin, it should be washed off with plenty of soap and water. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been used as heterobifunctional crosslinkers in the development of proteolysis targeting chimeras (protacs) for targeted protein degradation .
Mode of Action
It’s worth noting that compounds with similar structures have been used in the suzuki–miyaura cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments with the help of a metal catalyst, typically palladium .
Biochemical Pathways
Similar compounds have been used in the development of protacs, which are designed to degrade specific proteins within cells . This suggests that the compound may interact with protein degradation pathways.
Pharmacokinetics
The compound’s tert-butoxycarbonyl (boc) group is commonly used in organic synthesis as a protecting group for amines , which could potentially influence its pharmacokinetic properties.
Result of Action
Similar compounds have been used in the development of protacs, which are designed to degrade specific proteins within cells . This suggests that the compound may have a role in protein degradation.
Action Environment
The compound’s boc group is known to be sensitive to acidic conditions , which could potentially influence its stability and efficacy under different environmental conditions.
properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)13-9-4-6-14(7-5-9)8-10(15)16/h9H,4-8H2,1-3H3,(H,13,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDQVJCRBZXIOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595436 |
Source
|
Record name | {4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
299203-94-4 |
Source
|
Record name | {4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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